molecular formula C9H9N3OS2 B2470781 N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide CAS No. 518350-11-3

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide

Cat. No.: B2470781
CAS No.: 518350-11-3
M. Wt: 239.31
InChI Key: FRBSZMIINJLVAW-UHFFFAOYSA-N
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Description

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide is a heterocyclic compound that features both a thiophene and a thiazole ring. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Scientific Research Applications

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide typically involves the condensation of thiophene derivatives with thiazole precursors. One common method includes the reaction of 2-aminothiazole with thiophene-2-carboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, which can have enhanced biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Shares the thiazole ring but lacks the thiophene moiety.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the thiazole structure.

    N-(2-thiophenyl)acetamide: Similar structure but without the thiazole ring.

Uniqueness

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide is unique due to the presence of both thiophene and thiazole rings, which confer a combination of biological activities not seen in simpler analogs. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-5(13)11-8-7(12-9(10)15-8)6-3-2-4-14-6/h2-4H,1H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBSZMIINJLVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(S1)N)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518350-11-3
Record name N-(2-AMINO-4-(2-THIENYL)-1,3-THIAZOL-5-YL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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